molecular formula C12H12F3NO B8389486 2-(2-Methyl-3-trifluoromethyl-phenoxy)-butyronitrile

2-(2-Methyl-3-trifluoromethyl-phenoxy)-butyronitrile

Cat. No.: B8389486
M. Wt: 243.22 g/mol
InChI Key: ZYOZITQLVBFAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-3-trifluoromethyl-phenoxy)-butyronitrile is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)phenoxy]butanenitrile

InChI

InChI=1S/C12H12F3NO/c1-3-9(7-16)17-11-6-4-5-10(8(11)2)12(13,14)15/h4-6,9H,3H2,1-2H3

InChI Key

ZYOZITQLVBFAGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1C)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(methanesulfonyloxy)-butyronitrile (449 mg, 2.75 mmol), 2-methyl-3-trifluoromethylphenol (440 mg, 2.5 mmol), potassium carbonate (432 mg, 3.13 mmol) and potassium iodide (42 mg, 0.25 mmol) in acetonitrile (20 ml) was stirred overnight at 80° C. The mixture was shaken between tBuOMe and water, washed with NaCl (aq. satd) and the ethereal phase dried with MgSO4 and evaporated. The crude product was chromatographed on silica with EtOAc and hexane to give 2-(2-methyl-3-trifluoromethyl-phenoxy)-butyronitrile. 1H-NMR (CDCl3) 1.20 t, 3H; 2.15 dt, 2H; 2.36 s, 3H; 4.75, t, 2H; 7.17, d, 1H; 7.28, t, 1H; 7.37 d, 1H.
Name
2-(methanesulfonyloxy)-butyronitrile
Quantity
449 mg
Type
reactant
Reaction Step One
Quantity
440 mg
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reactant
Reaction Step One
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432 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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